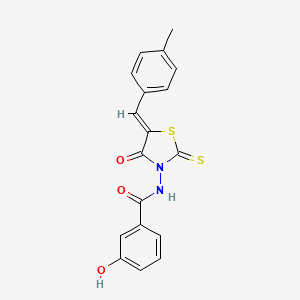

(Z)-3-hydroxy-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzoyl group bonded to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .

Synthesis Analysis

While specific synthesis information for this compound was not found, benzamides can be synthesized through various methods. One common method involves the reaction of a benzoyl chloride with ammonia or a primary or secondary amine . Another method involves the reaction of an acid anhydride with an amine .Molecular Structure Analysis

The molecular structure of benzamides typically consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to an amine group (NH2). The specific compound you mentioned likely has additional functional groups attached to the benzene ring .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can react with Grignard reagents to form tertiary amines. They can also undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis

Benzamides are typically solid at room temperature and are generally soluble in common organic solvents .Scientific Research Applications

- The compound and its derivatives have been investigated for their antimicrobial properties. Researchers have synthesized transition metal (II) complexes using this compound as a Schiff base. These complexes demonstrated significant antimicrobial activity against various bacterial strains .

- Specifically, compounds 5e and 5c exhibited better antimicrobial activity than the free ligand, while compounds 5g and 5a showed good activity against most bacterial strains. Hydrated metal complexes (5b, 5d, 5f, and 5h) also displayed moderate to good antimicrobial effects .

- Several metal complexes derived from this compound were evaluated for their antioxidant activity. Compared to ascorbic acid, most of these complexes showed moderate to good antioxidant properties .

- Researchers have synthesized transition metal complexes (Co, Cu, Zn, Ni) by reacting this compound with important transition metals. These complexes were characterized using techniques such as IR, NMR, mass spectrometry, and elemental analysis .

- The compound has relevance in environmental science. For instance, 4-methylbenzylidene camphor (4-MBC), a derivative of this compound, is a widely used UV filter detected in aquatic environments .

- Researchers have studied its bioaccumulation and potential endocrine-disrupting effects due to its estrogenic activity .

Antimicrobial Activity

Antioxidant Potential

Coordination Chemistry and Metal Complexes

Environmental Studies

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-hydroxy-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-11-5-7-12(8-6-11)9-15-17(23)20(18(24)25-15)19-16(22)13-3-2-4-14(21)10-13/h2-10,21H,1H3,(H,19,22)/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEYKSNBDAIHHH-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2839082.png)

![N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride](/img/structure/B2839085.png)

![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)

![2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone](/img/structure/B2839089.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)